boc-d-ser(tbu)-oh
Overview
Description
®-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It is characterized by the presence of tert-butoxy and tert-butoxycarbonyl groups, which provide steric hindrance and stability to the molecule. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups. One common method involves the reduction of α-amino-β-keto carboxylic acid esters to the corresponding erythro (±) methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate using sodium borohydride in methanol at -40°C . This erythro isomer can then be converted to its threo (±) form using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
Industrial Production Methods
Industrial production of ®-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid often involves large-scale synthesis using cost-effective and efficient protocols. The use of tert-butoxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis is advantageous for producing hydrophobic peptides and peptides containing ester and thioester moieties . This method requires treatment with strong acids like trifluoroacetic acid (TFA) for deprotection and cleavage from the resin .
Chemical Reactions Analysis
Types of Reactions
®-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide, leading to the formation of tert-butyl esters.
Reduction: Reduction of the compound can be achieved using sodium borohydride in methanol.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with TFA.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide
Reduction: Sodium borohydride in methanol
Substitution: Trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Tert-butyl esters
Reduction: Erythro (±) methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
Substitution: Deprotected amino acids and peptides
Scientific Research Applications
®-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its role as a protecting group in peptide synthesis. The tert-butoxycarbonyl group provides steric hindrance, preventing unwanted side reactions during the synthesis process. Upon completion of the synthesis, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in structure and used in similar synthetic applications.
tert-Butyloxycarbonyl-protected amino acids: Commonly used in peptide synthesis for their stability and ease of deprotection.
Uniqueness
®-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its chiral nature and the presence of both tert-butoxy and tert-butoxycarbonyl groups. These features provide enhanced stability and selectivity in synthetic applications, making it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
(2R)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYLRGKEIUPMRJ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426321 | |
Record name | (R)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
248921-66-6 | |
Record name | (R)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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